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Executive Summary
(rel)-RSD 921 is a novel compound that has been investigated for its potential as a local

anesthetic and antiarrhythmic agent. Its primary mechanism of action is the blockade of

voltage-gated sodium channels, with a secondary, less potent effect on potassium channels.

Preclinical studies have demonstrated its pharmacological efficacy in animal models. This

technical guide provides a detailed overview of the publicly available toxicology and safety data

for (rel)-RSD 921, compiled from peer-reviewed literature. While comprehensive proprietary

data from formal regulatory submissions is not available in the public domain, this document

synthesizes the existing scientific knowledge to inform research and development activities.

Introduction
(rel)-RSD 921, a substituted arylbenzacetamide, is the (R,R)-(+) enantiomer of the racemic κ-

opioid agonist (±)PD117,302. However, (rel)-RSD 921 itself lacks significant activity at opioid

receptors.[1] Its pharmacological profile is primarily characterized by its potent, use-dependent

blockade of sodium channels, similar to class I antiarrhythmic drugs like lidocaine.[1] The

compound has shown efficacy in animal models of arrhythmia and has been evaluated in a

Phase I clinical trial in healthy human volunteers.[2] Understanding the toxicological and safety

profile of (rel)-RSD 921 is crucial for its potential future development.
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Pharmacodynamics
The primary pharmacodynamic effect of (rel)-RSD 921 is the blockade of voltage-gated sodium

channels. It exhibits equipotent tonic block of cardiac, neuronal, and skeletal muscle sodium

channel isoforms.[1] The blockade is enhanced under conditions of low pH (ischemia) and

shows marked use-dependency, particularly for the cardiac isoform.[1] In addition to sodium

channel blockade, (rel)-RSD 921 also blocks transient and sustained outward potassium

currents, although with lower potency.[1]

Signaling Pathway of (rel)-RSD 921 Action
The following diagram illustrates the primary mechanism of action of (rel)-RSD 921 on cardiac

myocytes.
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Caption: Mechanism of action of (rel)-RSD 921 on ion channels.

Non-Clinical Toxicology
Toxicology studies for (rel)-RSD 921 have been conducted in several species, including mice,

rats, and dogs.

Acute Toxicity
The median lethal dose (LD50) of (rel)-RSD 921 has been determined in mice.

Species
Route of
Administration

LD50 Value Reference

Mouse Not Specified 23 mmol/kg [3]
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Subacute Toxicity
Subacute toxicology studies have been performed in rats and dogs. The available literature

states that (rel)-RSD 921 had "limited but quantifiable effects" in these studies.[1] However,

specific details regarding the dose levels, duration of the studies, the nature of the observed

effects, and the No-Observed-Adverse-Effect-Level (NOAEL) are not publicly available.

Safety Pharmacology
In vivo safety pharmacology studies in rats, dogs, and baboons have demonstrated dose-

dependent cardiovascular effects consistent with the drug's mechanism of action. These effects

include:

Reduction in blood pressure[1]

Reduction in heart rate[1]

Prolongation of the PR and QRS intervals of the ECG[1]

Clinical Safety
A Phase I clinical trial was conducted to evaluate the safety of (rel)-RSD 921 in healthy human

volunteers. The study was an open-label, ascending dose design. The available information

indicates that (rel)-RSD 921 was well-tolerated in humans, with no evidence of drug-related

adverse effects over the dose range tested.[2] The half-life in humans was approximately 10

hours.[2] Specific details on the dose ranges and any observed adverse events are not publicly

available.

Experimental Protocols
Detailed experimental protocols for the toxicology studies of (rel)-RSD 921 are not available in

the public literature. However, based on standard practices for non-clinical toxicology studies,

the following provides a generalized overview of the likely methodologies employed.

General Toxicology Study Workflow
The following diagram illustrates a typical workflow for non-clinical toxicology assessment.
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Caption: Generalized workflow for non-clinical toxicology studies.

In Vitro Electrophysiology
Objective: To characterize the effects of (rel)-RSD 921 on specific ion channels.

Methodology:

Expression of wild-type rat heart (rH1), skeletal muscle (rSkM1), and neuronal (rBIIA) Na+

channels in Xenopus laevis oocytes.[2]
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Use of a two-electrode voltage clamp to measure ionic currents.[2]

Application of (rel)-RSD 921 at various concentrations to determine the concentration-

response relationship and calculate EC50 values.

Assessment of use-dependent block by applying trains of depolarizing pulses at different

frequencies.

In Vivo Cardiovascular Assessment in Anesthetized
Animals

Objective: To evaluate the effects of (rel)-RSD 921 on cardiovascular parameters in a living

organism.

Methodology:

Anesthetize the animal (e.g., rat, dog).

Insert catheters for drug administration (e.g., intravenous) and blood pressure monitoring.

Record baseline electrocardiogram (ECG) and hemodynamic parameters.

Administer increasing doses of (rel)-RSD 921.

Continuously monitor and record changes in heart rate, blood pressure, and ECG intervals

(PR, QRS, QT).

Conclusion
The available data suggests that (rel)-RSD 921 is a potent sodium channel blocker with a

secondary effect on potassium channels. In non-clinical studies, its primary toxicological

findings are extensions of its pharmacological activity, namely dose-dependent cardiovascular

effects. A Phase I clinical trial in healthy volunteers indicated that the compound was well-

tolerated. However, a comprehensive assessment of the toxicology and safety profile of (rel)-
RSD 921 is limited by the lack of publicly available detailed data from subacute and chronic

toxicology studies, as well as the full results of the clinical trial. Further research and access to
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more detailed safety data would be necessary for a complete risk assessment for any future

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

